2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide: is a complex organic compound that features a unique structure combining an isoquinoline derivative with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.
Coupling with Naphthalene: The final step involves coupling the isoquinoline derivative with a naphthalene derivative. This can be achieved through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a naphthalene-based electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline ring, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene moiety, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoquinoline and naphthalene moieties. These interactions can lead to the modulation of biological pathways, resulting in various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide
- 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(phenyl)acetamide
Uniqueness
The unique combination of the ethoxyethyl group and the naphthalene moiety in 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide sets it apart from similar compounds. This combination allows for unique interactions with biological targets and provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-2-30-16-15-27-14-13-20-21(25(27)29)10-6-12-23(20)31-17-24(28)26-22-11-5-8-18-7-3-4-9-19(18)22/h3-14H,2,15-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLOIIOBFUDLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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